1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butan-1-one
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Overview
Description
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butan-1-one is a complex organic compound that features a benzimidazole ring, a piperidine ring, a chlorophenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butan-1-one typically involves multiple steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Formation of the Piperidine Ring: This involves the cyclization of appropriate precursors under basic conditions.
Formation of the Tetrazole Ring: This can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The final compound is formed by coupling the benzimidazole, piperidine, chlorophenyl, and tetrazole intermediates under specific conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The benzimidazole and piperidine rings can be oxidized under specific conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and piperidine rings.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butan-1-one involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to DNA, potentially interfering with DNA replication and transcription . The piperidine ring may interact with neurotransmitter receptors, while the tetrazole ring could inhibit specific enzymes .
Comparison with Similar Compounds
Similar Compounds
1-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butan-1-one: Lacks the piperidine ring.
1-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butan-1-one: Lacks both the benzimidazole and piperidine rings.
1-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)butan-1-one: Lacks the tetrazole ring.
Uniqueness
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butan-1-one is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H24ClN7O |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)-4-(tetrazol-1-yl)butan-1-one |
InChI |
InChI=1S/C23H24ClN7O/c24-19-7-5-16(6-8-19)18(14-31-15-25-28-29-31)13-22(32)30-11-9-17(10-12-30)23-26-20-3-1-2-4-21(20)27-23/h1-8,15,17-18H,9-14H2,(H,26,27) |
InChI Key |
VOWNFMPEBMBRON-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CC(CN4C=NN=N4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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